molecular formula C12H20Cl2P2S4 B14656400 2,4-Bis(1-chlorocyclohexyl)-1,3,2lambda~5~,4lambda~5~-dithiadiphosphetane-2,4-dithione CAS No. 52270-68-5

2,4-Bis(1-chlorocyclohexyl)-1,3,2lambda~5~,4lambda~5~-dithiadiphosphetane-2,4-dithione

Cat. No.: B14656400
CAS No.: 52270-68-5
M. Wt: 425.4 g/mol
InChI Key: JAIDHQSKTXWROP-UHFFFAOYSA-N
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Description

2,4-Bis(1-chlorocyclohexyl)-1,3,2lambda~5~,4lambda~5~-dithiadiphosphetane-2,4-dithione is a complex organophosphorus compound It is characterized by the presence of two chlorocyclohexyl groups attached to a dithiadiphosphetane ring, which contains both phosphorus and sulfur atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-Bis(1-chlorocyclohexyl)-1,3,2lambda~5~,4lambda~5~-dithiadiphosphetane-2,4-dithione typically involves the reaction of chlorocyclohexane with phosphorus pentasulfide. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme can be represented as follows:

Chlorocyclohexane+Phosphorus Pentasulfide2,4-Bis(1-chlorocyclohexyl)-1,3,2lambda 5 ,4lambda 5 -dithiadiphosphetane-2,4-dithione\text{Chlorocyclohexane} + \text{Phosphorus Pentasulfide} \rightarrow \text{this compound} Chlorocyclohexane+Phosphorus Pentasulfide→2,4-Bis(1-chlorocyclohexyl)-1,3,2lambda 5 ,4lambda 5 -dithiadiphosphetane-2,4-dithione

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process may include additional purification steps such as recrystallization or chromatography to obtain the final product in a pure form.

Chemical Reactions Analysis

Types of Reactions

2,4-Bis(1-chlorocyclohexyl)-1,3,2lambda~5~,4lambda~5~-dithiadiphosphetane-2,4-dithione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can lead to the formation of thiols or phosphines.

    Substitution: The chlorine atoms can be substituted with other nucleophiles such as amines or alcohols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium alkoxides or amines.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a variety of derivatives depending on the nucleophile.

Scientific Research Applications

2,4-Bis(1-chlorocyclohexyl)-1,3,2lambda~5~,4lambda~5~-dithiadiphosphetane-2,4-dithione has several scientific research applications:

    Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of other organophosphorus compounds.

    Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential use in drug development, particularly for its unique structural features.

    Industry: It is used in the production of specialty chemicals and materials, including polymers and coatings.

Mechanism of Action

The mechanism of action of 2,4-Bis(1-chlorocyclohexyl)-1,3,2lambda~5~,4lambda~5~-dithiadiphosphetane-2,4-dithione involves its interaction with various molecular targets. The compound can act as a ligand, binding to metal ions and forming complexes that exhibit unique chemical properties. Additionally, its ability to undergo oxidation and reduction reactions allows it to participate in redox processes, which are crucial in many biological and chemical systems.

Comparison with Similar Compounds

Similar Compounds

    2,4-Bis(1-chlorocyclohexyl)-1,3,2lambda~5~,4lambda~5~-dithiadiphosphetane-2,4-dithione: This compound is unique due to its specific structural arrangement and the presence of both phosphorus and sulfur atoms in the ring.

    Other Dithiadiphosphetanes: Compounds with similar dithiadiphosphetane rings but different substituents.

    Organophosphorus Compounds: Compounds containing phosphorus atoms bonded to organic groups, such as phosphines and phosphates.

Uniqueness

The uniqueness of this compound lies in its specific structural features, which confer distinct chemical reactivity and potential applications. Its ability to undergo various chemical reactions and form stable complexes with metal ions makes it a valuable compound in both research and industrial applications.

Properties

CAS No.

52270-68-5

Molecular Formula

C12H20Cl2P2S4

Molecular Weight

425.4 g/mol

IUPAC Name

2,4-bis(1-chlorocyclohexyl)-2,4-bis(sulfanylidene)-1,3,2λ5,4λ5-dithiadiphosphetane

InChI

InChI=1S/C12H20Cl2P2S4/c13-11(7-3-1-4-8-11)15(17)19-16(18,20-15)12(14)9-5-2-6-10-12/h1-10H2

InChI Key

JAIDHQSKTXWROP-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)(P2(=S)SP(=S)(S2)C3(CCCCC3)Cl)Cl

Origin of Product

United States

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